2-Propen-1-amine, 3-(4-chlorophenyl)-
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Overview
Description
2-Propen-1-amine, 3-(4-chlorophenyl)- is an organic compound with the molecular formula C9H10ClN It is a derivative of propenamine, where the amine group is attached to a propenyl chain, and a chlorophenyl group is substituted at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-amine, 3-(4-chlorophenyl)- can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with allylamine in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of 2-Propen-1-amine, 3-(4-chlorophenyl)- may involve more efficient and cost-effective methods. One such method is the catalytic hydrogenation of 4-chlorocinnamaldehyde in the presence of ammonia. This process can be carried out in a continuous flow reactor, allowing for large-scale production with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-amine, 3-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted chlorophenyl derivatives.
Scientific Research Applications
2-Propen-1-amine, 3-(4-chlorophenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Propen-1-amine, 3-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-Propen-1-amine, 3-(4-methylphenyl)-
- 2-Propen-1-amine, 3-(4-fluorophenyl)-
- 2-Propen-1-amine, 3-(4-bromophenyl)-
Uniqueness
2-Propen-1-amine, 3-(4-chlorophenyl)- is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10ClN |
---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H10ClN/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H,7,11H2/b2-1+ |
InChI Key |
REOOOVCJKPGNHZ-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CN)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=CCN)Cl |
Origin of Product |
United States |
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